molecular formula C21H25ClN2O4S B2815658 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide CAS No. 897830-93-2

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide

Cat. No. B2815658
CAS RN: 897830-93-2
M. Wt: 436.95
InChI Key: GZZFITISNKQJOP-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide, also known as AC-42, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been identified as a potential drug candidate for various diseases.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Heterocyclic Compounds

    Research has demonstrated methods for synthesizing new compounds with various heterocyclic substituents, such as the synthesis of 3-phenoxypropan-2-ols with heterocyclic substituents through condensation reactions. These methodologies could be relevant for synthesizing derivatives of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide for potential pharmacological applications (É. G. Mesropyan et al., 2005).

  • Generation of Sulfene Derivatives

    The study on the generation of sulfene derivatives indicates a potential pathway for modifying sulfonyl compounds, which could be applicable in the synthesis or functionalization of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide to enhance its reactivity or biological activity (D. Prajapati et al., 1993).

Pharmacological Potential

  • Dopamine/Serotonin Receptor Ligands

    Studies on hexahydro-dibenz[d,g]azecines have shown significant affinity for dopamine and serotonin receptors, suggesting that structural analogs or derivatives of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide might be explored for their potential as receptor ligands, which could have implications in treating neurological disorders (P. Mohr et al., 2006).

  • PKB Inhibitors

    Novel azepane derivatives have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha), indicating the potential of azepane-containing compounds in cancer therapy or metabolic disease research. This suggests that compounds like 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide could be investigated for similar biological activities (C. Breitenlechner et al., 2004).

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c22-18-11-10-17(21(26)23-15-19(25)16-8-4-3-5-9-16)14-20(18)29(27,28)24-12-6-1-2-7-13-24/h3-5,8-11,14,19,25H,1-2,6-7,12-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZFITISNKQJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC(C3=CC=CC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide

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